3-Oxobutanenitrile

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

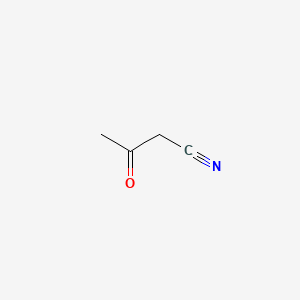

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4(6)2-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXYNEYEDHAXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179431 | |

| Record name | 3-Oxobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2469-99-0 | |

| Record name | 3-Oxobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetoacetonitrile: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of Acetoacetonitrile (3-Oxobutanenitrile)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetonitrile, systematically known as this compound, is a versatile organic compound that serves as a crucial building block in synthetic chemistry. Its unique bifunctional nature, possessing both a ketone and a nitrile group, makes it a valuable precursor for a wide array of heterocyclic compounds, many of which exhibit significant biological activity. This technical guide provides a comprehensive overview of acetoacetonitrile, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in the pharmaceutical and agrochemical industries.

Chemical Identity and Synonyms

The compound of interest is acetoacetonitrile, a colorless to pale yellow liquid.[1] It is essential to distinguish it from its substituted derivatives and the simpler organic nitrile, acetonitrile.

-

Systematic Name: this compound[1]

-

Common Names: Acetoacetonitrile, Cyanoacetone, Acetylacetonitrile[1][2]

-

CAS Number: 2469-99-0[1]

-

Molecular Formula: C₄H₅NO[1]

-

SMILES: CC(=O)CC#N[1]

-

InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A summary of the key quantitative data for acetoacetonitrile is presented in the table below for easy reference. This information is critical for its handling, application in reactions, and for safety considerations.

| Property | Value | Reference(s) |

| Molecular Weight | 83.09 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 92-94 °C (at 10 mmHg) | [3] |

| Refractive Index | 1.4285 | [3] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents like alcohols. | [1][3] |

| Storage Temperature | Freezer | [6] |

| Signal Word | Danger | [6] |

| Hazard Statements | H301, H310, H315, H319, H335 | [6] |

| UN Number | 3276 | [3] |

Synthesis of Acetoacetonitrile

Acetoacetonitrile is primarily synthesized through condensation reactions. A common and effective method involves the base-catalyzed condensation of an acetate ester with acetonitrile. Sodium hydride is a particularly effective strong base for this transformation, as it drives the reaction to completion by avoiding the reversible reactions and side products associated with weaker bases.[7] Another documented route is the hydrolysis of β-aminocrotononitrile.[8]

Experimental Protocol: Synthesis via Claisen Condensation

This protocol details a representative procedure for the synthesis of acetoacetonitrile based on the Claisen condensation of ethyl acetate and acetonitrile using sodium hydride.

Materials:

-

Ethyl acetate

-

Acetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene

-

Hydrochloric acid (concentrated)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of sodium hydride (1.0 equivalent) in anhydrous toluene. The flask is flushed with an inert gas (e.g., argon or nitrogen).

-

Addition of Reactants: A mixture of ethyl acetate (1.0 equivalent) and acetonitrile (1.0 equivalent) is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred until the evolution of hydrogen gas ceases, indicating the completion of the reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice. The mixture is then acidified to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extraction: The aqueous layer is separated and extracted three times with dichloromethane.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure acetoacetonitrile.

Applications in Drug Development and Organic Synthesis

Acetoacetonitrile is a highly valuable intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its reactivity allows for its participation in various chemical transformations, particularly in the construction of heterocyclic ring systems.[7]

Synthesis of Heterocyclic Compounds

Acetoacetonitrile is a key precursor for the synthesis of diverse heterocyclic compounds, including:

-

Pyrroles: It is used in multi-component reactions to produce highly substituted pyrroles, which are core structures in many drug candidates.[7] For instance, a three-component reaction involving α-hydroxyketones, acetoacetonitrile, and anilines has been developed to synthesize pyrrole-based compounds with potential anti-inflammatory, anti-bacterial, and anti-cancer activities.[9][10]

-

Pyrazoles and Pyrimidines: The reaction of acetoacetonitrile with hydrazines and other binucleophiles leads to the formation of pyrazoles and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[11]

-

Isoxazoles: It is a potential starting material for the synthesis of 3-amino-5-methylisoxazole, an intermediate for various drugs.[8]

Role in the Development of Enzyme Inhibitors

Derivatives of acetoacetonitrile have been investigated for their potential to modulate the activity of various enzymes, making them attractive for drug discovery.

-

Cyclooxygenase (COX) Inhibitors: Pyrrole-based compounds derived from acetoacetonitrile have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), indicating their potential as nonsteroidal anti-inflammatory drugs (NSAIDs).[7][9]

-

EGFR and Aromatase Inhibitors: Quinazolinone-based oxobutanenitrile derivatives have been designed and synthesized as potential antiproliferative agents targeting human breast cancer through the inhibition of EGFR and aromatase.

Logical Workflow and Pathway Visualization

The following diagrams illustrate the central role of acetoacetonitrile in synthetic chemistry and drug discovery workflows.

Caption: Synthetic pathways from starting materials to biologically active heterocycles via acetoacetonitrile.

References

- 1. This compound | 2469-99-0 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. jetir.org [jetir.org]

- 4. iiardjournals.org [iiardjournals.org]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis routes of 2-Methyl-3-oxobutanenitrile [benchchem.com]

- 10. collaborate.princeton.edu [collaborate.princeton.edu]

- 11. oncotarget.com [oncotarget.com]

The Pivotal Role of 3-Oxobutanenitrile in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a highly versatile and reactive organic compound that serves as a critical building block in a multitude of synthetic transformations.[1][2] Its unique bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of chemical manipulations, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][3] This technical guide provides an in-depth exploration of the reactivity of this compound's functional groups, detailed experimental protocols for its key reactions, and its applications in drug discovery and development.

Core Functional Groups and Reactivity

The chemical reactivity of this compound is dominated by the interplay of its two primary functional groups: the ketone and the nitrile. The molecule also features an active methylene group flanked by these two electron-withdrawing groups, rendering the α-protons acidic and readily removable by a base to form a stabilized enolate. This enolate is a potent nucleophile and is central to many of the compound's characteristic reactions.

Key Reactive Sites:

-

Carbonyl Carbon (C3): Electrophilic and susceptible to nucleophilic attack.

-

α-Carbon (C2): Acidic protons allow for the formation of a nucleophilic enolate.

-

Nitrile Carbon (C1): Electrophilic and can undergo addition reactions, although generally less reactive than the ketone.

-

Nitrile Nitrogen: Possesses a lone pair of electrons and can act as a nucleophile or a coordinating atom.

Key Reactions and Experimental Protocols

This compound participates in a wide array of synthetic transformations, most notably in the construction of heterocyclic systems. This section details the mechanisms and provides exemplary experimental protocols for some of the most significant reactions.

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. This compound serves as the active methylene component in this reaction.[4][5]

Mechanism:

The reaction is initiated by a Knoevenagel condensation between this compound and a ketone or aldehyde, followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[6]

Experimental Protocol: Synthesis of 3-Acetyl-2-aminothiophenes [5]

-

Preparation of this compound: To a solution of cyanoacetone sodium salt (5.25 g, 50 mmol) in water (150 mL), add dichloromethane (100 mL). While stirring, adjust the mixture to pH 1 with concentrated HCl. Separate the organic layer, extract the aqueous layer again with dichloromethane (100 mL), and dry the combined organic layers over anhydrous Na₂SO₄.

-

Gewald Reaction: The specific protocol for the subsequent reaction with a 1,4-dithiane and a base to yield 3-acetyl-2-aminothiophenes can be found in the cited literature. Microwave irradiation has been shown to improve reaction yields and reduce reaction times in some Gewald reactions.[6]

Knoevenagel Condensation

The active methylene group of this compound readily participates in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated products.[7]

Mechanism:

A base catalyzes the deprotonation of the α-carbon of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct undergoes dehydration to yield the final product.[7]

Experimental Protocol: General Procedure for Knoevenagel Condensation [8][9]

-

To a stirred mixture of an aromatic aldehyde (1 mmol) and this compound (1 mmol), add a catalytic amount of a suitable catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O in water or [MeHMTA]BF₄ ionic liquid).

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, add cold water (15-25 mL) to precipitate the product.

-

Filter the solid product, wash with cold water, and air dry. For liquid products, extraction with an organic solvent like ethyl acetate may be necessary.

Quantitative Data for Knoevenagel Condensation of this compound with Various Aldehydes

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | [MeHMTA]BF₄ (15 mol%) | Solvent-free | 5 min | 98 | |

| 4-Chlorobenzaldehyde | [MeHMTA]BF₄ (15 mol%) | Solvent-free | 7 min | 96 | |

| 4-Nitrobenzaldehyde | Ni(NO₃)₂·6H₂O (5 mol%) | Water | 10 min | 95 | [8] |

| 4-Methoxybenzaldehyde | GaCl₃ | Solvent-free (grindstone) | 2 min | 96 | [9] |

Michael Addition

The enolate of this compound is an excellent nucleophile for Michael (conjugate) addition reactions with α,β-unsaturated carbonyl compounds.[10] This reaction is a powerful tool for carbon-carbon bond formation.[11][12]

Mechanism:

The reaction involves the 1,4-addition of the enolate of this compound to an α,β-unsaturated acceptor. The resulting enolate is then protonated to give the 1,5-dicarbonyl (or related) adduct.[11]

Experimental Protocol: Michael Addition of 3-Oxo-3-phenylpropanenitrile to a Linear Conjugated Enynone [10][13]

-

To a solution of the 1,5-diarylpent-2-en-4-yn-1-one (1 equivalent) in methanol, add 3-oxo-3-phenylpropanenitrile (1 equivalent).

-

Add sodium methoxide (MeONa) as a base.

-

Stir the reaction mixture at room temperature for 4-26 hours.

-

The resulting polyfunctional δ-diketones are formed in good yields (53-98%) as a mixture of diastereomers.[10][13]

Pyrazole Synthesis

This compound is a common precursor for the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry. The reaction typically involves condensation with hydrazine or its derivatives.[14][15][16][17]

Mechanism:

The reaction proceeds through the initial formation of a hydrazone at the ketone carbonyl of this compound. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole

A general method involves the reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the cyclization.

Quantitative Data for Synthesis of 3-Oxo-3-phenylpropanenitrile (a derivative) [14]

| Reactants | Solvent | Conditions | Yield (%) |

| (Z)-3-dimethylamino-1-phenylprop-2-en-1-one oxime | Benzene | Reflux | 89 |

Pyridine Synthesis

Substituted pyridines can be synthesized from this compound through various condensation reactions, often involving a 1,5-dicarbonyl equivalent or a related strategy.[4][18][19][20][21]

Mechanism:

One common approach is the Hantzsch-type synthesis or variations thereof, where this compound can act as one of the three-carbon components. The mechanism involves a series of condensations, cyclization, and a final oxidation or elimination step to form the aromatic pyridine ring.

Logical Relationship for Pyridine Synthesis from this compound

Caption: A generalized logical flow for the synthesis of pyridines involving this compound.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form a cyclic ketone after hydrolysis.[22][23] Derivatives of this compound can be designed to undergo this transformation to create carbocyclic systems.[24]

Experimental Workflow for a Multi-step Synthesis

Caption: A representative experimental workflow for a multi-step synthesis starting from this compound.

Applications in Drug Development

The versatility of this compound as a synthetic intermediate has made it a valuable tool in the development of new therapeutic agents. Its ability to efficiently generate complex heterocyclic scaffolds is particularly important, as these structures are prevalent in many biologically active molecules.

Cyclooxygenase-2 (COX-2) Inhibitors

A significant application of this compound is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[25][26] The diaryl heterocycle scaffold, a common feature of many COX-2 inhibitors like celecoxib, can be constructed using pyrroles derived from this compound.[4][25] The synthesis often involves a multi-component reaction to build the core pyrrole ring.[4]

Signaling Pathway Context for COX-2 Inhibitors

References

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 4. This compound | 2469-99-0 | Benchchem [benchchem.com]

- 5. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. ijcps.org [ijcps.org]

- 9. researchgate.net [researchgate.net]

- 10. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ijsdr.org [ijsdr.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. kthmcollege.ac.in [kthmcollege.ac.in]

- 17. Pyrazole synthesis [organic-chemistry.org]

- 18. baranlab.org [baranlab.org]

- 19. Pyridine synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 23. Computational Revision of the Mechanism of the Thorpe Reaction [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 26. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Oxobutanenitrile: Discovery, Properties, and Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of 3-oxobutanenitrile, a pivotal intermediate in organic synthesis. It covers its historical discovery, detailed chemical and physical properties, established and modern synthetic protocols, and its significant role in the development of pharmaceuticals and other functional molecules.

Introduction

This compound, also known as acetoacetonitrile or cyanoacetone, is an organic compound featuring both a ketone and a nitrile functional group.[1] Its chemical structure, possessing a reactive methylene group flanked by two electron-withdrawing groups, makes it a highly versatile building block in synthetic chemistry.[2] This bifunctionality allows it to participate in a wide range of chemical transformations, including cyclization, condensation, and nucleophilic addition reactions.[1][2] Consequently, this compound is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals.[3][4]

Discovery and History of Synthesis

The synthesis of β-ketonitriles, the class of compounds to which this compound belongs, dates back to early studies on the acylation of nitrile anions.[5] Initial methods involved the condensation of esters with nitriles using bases like sodium methoxide and sodium ethoxide.[5] The reaction was later found to be more efficient with stronger bases such as sodium amide.[5]

A significant advancement in the synthesis of β-ketonitriles was the use of sodium hydride (NaH), which avoids some of the reversible reactions and side products associated with weaker bases.[2][6] This method allows for higher reaction efficiency, especially at the elevated temperatures required for less acidic nitriles.[2] More contemporary methods have employed potassium tert-butoxide (KOt-Bu) as an inexpensive and effective base for the acylation of acetonitrile with esters and lactones, further greening the process.[5][7]

Historically, a common industrial route to this compound involves the hydrolysis of β-aminocrotononitrile, a method favored for its efficiency and the availability of the starting material.[2][3] The evolution of synthetic methods reflects a continuous drive towards higher yields, milder reaction conditions, and greater substrate scope, solidifying the importance of β-ketonitriles in organic synthesis.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a distinct, fruity odor.[1][8] It is slightly soluble in water but shows good solubility in polar organic solvents.[1][9]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2469-99-0 | [1][3][9][10] |

| Molecular Formula | C₄H₅NO | [1][9][10] |

| Molecular Weight | 83.09 g/mol | [9][10] |

| Boiling Point | 120–125 °C (101.3 kPa); 92-94 °C (10 mmHg) | [3][9] |

| Density | 0.976 g/cm³ (Predicted) | [11] |

| Refractive Index | 1.4285 | [9][11] |

| pKa | 10.31 ± 0.10 (Predicted) | [11] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Slightly soluble in water | [3][9] |

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[12][13][14] This equilibrium is a fundamental characteristic that dictates its reactivity. The interconversion involves the migration of a proton and the shifting of bonding electrons.[14]

The stability of the tautomers and the position of the equilibrium are significantly influenced by the solvent.[12][15] In many cases, the enol form is stabilized by the formation of an intramolecular hydrogen bond.[14] The keto-nitrile form is generally the most stable tautomer, but the enol content can increase with solvent polarity.[12]

References

- 1. CAS 2469-99-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2469-99-0 | Benchchem [benchchem.com]

- 3. This compound | 2469-99-0 [chemicalbook.com]

- 4. This compound (2469-99-0) at Nordmann - nordmann.global [nordmann.global]

- 5. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 2469-99-0 [m.chemicalbook.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism in 3-Oxobutanenitrile

Keto-enol tautomerism is a form of constitutional isomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (a hydroxyl group bonded to a carbon-carbon double bond).[1] In this compound, the presence of α-hydrogens on the carbon adjacent to the carbonyl group allows for the existence of a dynamic equilibrium between the keto and enol tautomers.

The position of this equilibrium is crucial as the two tautomers exhibit distinct chemical properties. The keto form is typically a better electrophile at the carbonyl carbon, while the enol form is a carbon-centered nucleophile. Understanding and controlling this equilibrium is therefore critical in synthetic applications and for predicting the compound's interactions in biological systems.

The enol form of β-dicarbonyl compounds can be stabilized by the formation of an intramolecular hydrogen bond, which is a key factor influencing the position of the equilibrium.[1][2]

The Tautomeric Equilibrium

The keto-enol tautomerism of this compound can be represented as a dynamic equilibrium. The equilibrium constant, Keq, is a quantitative measure of the relative amounts of the two tautomers at a given temperature.

References

3-Oxobutanenitrile: A Technical Guide to Safe Handling and Emergency Procedures

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a versatile chemical intermediate widely utilized in organic synthesis.[1][2] Its applications include the production of pharmaceuticals, agrochemicals, and functional polymers.[1][2][3] The molecule possesses both a keto and a nitrile functional group, making it a valuable building block for constructing more complex chemical structures, particularly heterocyclic compounds.[1][2]

Given its reactivity and toxicological profile, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel handling this compound. This guide provides comprehensive safety information, handling procedures, emergency protocols, and quantitative data to ensure its safe use in a laboratory and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] Exposure can lead to acute health effects, and proper precautions must be taken to minimize risk.

-

GHS Classification:

-

Signal Word: Warning[5] or Danger[8] (Varies by supplier and concentration)

-

Hazard Statements:

Nitrile compounds can exhibit symptoms similar to hydrogen cyanide poisoning, as they can be absorbed quickly through the skin.[6]

Physical and Chemical Properties

A summary of the key quantitative physical and chemical properties of this compound is provided below.

| Property | Value | Source(s) |

| CAS Number | 2469-99-0 | [1][4][5] |

| Molecular Formula | C₄H₅NO | [1][5][9] |

| Molecular Weight | 83.09 g/mol | [1][5][10] |

| Appearance | Colorless to pale yellow liquid | [1][9] |

| Boiling Point | 120–125 °C (101.3 kPa) / 94 °C (10 mmHg) | [10] |

| Flash Point | 29 °C | |

| Purity | >95.0% | [8][9][11] |

| Water Solubility | Slightly soluble | [1][3][10] |

| Specific Gravity | 1.03 (20/20) | |

| Transport Hazard Class | 6.1 | [3] |

| Packaging Group | III | [3] |

Detailed Protocols for Safe Use

Handling Protocol

Adherence to good occupational work practices is essential.[6]

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][12]

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors and direct contact with eyes, skin, and clothing.[4][6]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6][13] Do not eat, drink, or smoke in the work area.[4][6]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12]

-

Container Handling: Keep containers tightly closed when not in use.[4][6] Avoid physical damage to containers.[6]

Storage Protocol

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[3][4][6]

-

Container: Keep in original, tightly sealed containers that are clearly labeled.[4][6]

-

Security: Store in a locked-up location to restrict access.[4][6][7]

-

Incompatibilities: Store away from incompatible materials such as strong acids and oxidizing agents.[3][4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory to prevent exposure.

-

Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][12][13] Use adequate ventilation to keep airborne concentrations below exposure limits.[4]

-

Eye and Face Protection: Wear tight-sealing safety goggles in combination with a face shield.[4][12] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[4][12]

Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE).

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.[14]

-

General Advice: If symptoms persist, seek medical attention.[4] Provide the Safety Data Sheet (SDS) to the medical professional.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do so.[6] Continue rinsing and seek immediate medical attention.[4][6]

-

Skin Contact: Take off immediately all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs or you feel unwell, get medical advice.[4][6]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][6] If breathing is difficult or has stopped, provide artificial respiration.[6] Call a POISON CENTER or doctor if you feel unwell.[4]

-

Ingestion: Do NOT induce vomiting.[6] Clean the mouth with water and then drink plenty of water.[4] Never give anything by mouth to an unconscious person.[6] Call a POISON CENTER or doctor immediately.[4][6]

Accidental Release and Disposal Measures

Accidental Release Protocol

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

-

Evacuate: Clear the area of all personnel and move upwind.[6]

-

Ventilate: Ensure adequate ventilation.[4]

-

Control Ignition: Remove all sources of ignition.[15]

-

Personal Protection: Wear full PPE as described in Section 5.0, including respiratory protection.[6]

-

Containment: For minor spills, contain and absorb the spill with sand, earth, or other inert, non-combustible absorbent material.[6]

-

Cleanup: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for waste disposal.[6][12]

-

Decontamination: After cleanup, wash the spill area and decontaminate all protective clothing and equipment before storing and reusing.[6]

Caption: General workflow for responding to a chemical spill.

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[6]

Stability and Reactivity Profile

-

Reactivity: No hazardous polymerization occurs.[4]

-

Chemical Stability: The product is stable under normal conditions of use and storage.[4]

-

Conditions to Avoid: Avoid exposure to heat, flames, sparks, and other sources of ignition.[4]

-

Incompatible Materials: Strong acids and strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide.[4]

Firefighting Measures

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area.[6] Options include dry sand, dry chemical, or alcohol-resistant foam. There is no restriction on the type of extinguisher that may be used.[6]

-

Specific Hazards: The substance is a flammable liquid. Containers may burn or explode if heated.[6] Combustion produces highly toxic gases like hydrogen cyanide.[4]

-

Protective Equipment: In the event of a fire, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][6]

-

Firefighting Procedures: Cool fire-exposed containers with a water spray from a protected location.[6] Prevent fire-extinguishing water from entering drains or surface water.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 2469-99-0 | Benchchem [benchchem.com]

- 3. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. aksci.com [aksci.com]

- 8. This compound | 2469-99-0 [sigmaaldrich.com]

- 9. This compound, 96% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound | 2469-99-0 [chemicalbook.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 3-Oxobutanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique structure, featuring both a ketone and a nitrile functional group, allows it to participate in a wide array of chemical reactions, making it a valuable building block for complex molecular architectures. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.

This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed, generalized experimental protocol for determining the solubility of liquid solutes like this compound in organic solvents.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

| Property | Value |

| Molecular Formula | C₄H₅NO |

| Molecular Weight | 83.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 92-94 °C at 10 mmHg |

| Density | Approximately 0.976 g/cm³ |

| pKa | ~10.31 (predicted) |

Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in scientific literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred. The presence of the polar nitrile and ketone groups suggests good solubility in polar organic solvents.

The following table summarizes the qualitative solubility of this compound in various common organic solvents as indicated by available chemical literature.

| Solvent Class | Example Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1][2] |

| Ethers | Diethyl ether, Tetrahydrofuran | Soluble[1] |

| Ketones | Acetone, Methyl ethyl ketone | Expected to be soluble |

| Esters | Ethyl acetate | Expected to be soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely soluble to some extent |

| Water | Slightly soluble[1][3][4] |

It is important to note that "soluble" is a qualitative term. For process development, reaction optimization, and formulation, precise quantitative solubility data is often necessary. The experimental protocol provided in the following section can be employed to determine these specific values.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in an organic solvent. This method is a reliable and widely used technique for generating quantitative solubility data.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a distinct undissolved phase of this compound is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved micro-droplets of the solute.

-

-

Gravimetric Analysis:

-

Record the total weight of the evaporation dish containing the saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A temperature slightly above the boiling point of the solvent is generally suitable.

-

Continue the evaporation process until a constant weight of the dish is achieved, indicating that all the solvent has been removed.

-

Record the final weight of the evaporation dish with the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the weight of the saturated solution by subtracting the weight of the empty evaporation dish from the weight of the dish with the solution.

-

Calculate the weight of the dissolved this compound by subtracting the weight of the empty evaporation dish from the final weight of the dish with the residue.

-

The solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both this compound and the organic solvent being used.

Logical Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method.

References

The Enigmatic Core: A Technical Guide to the Biological Potential of 3-Oxobutanenitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a versatile chemical intermediate with the formula C₄H₅NO.[1][2] While it primarily serves as a foundational building block in the synthesis of a wide array of heterocyclic compounds, recent and ongoing research has unveiled the significant biological potential of its derivatives.[3] This technical guide provides an in-depth exploration of the known biological activities of compounds derived from the this compound core, with a focus on their therapeutic promise. The core compound itself, this compound, has not been extensively studied for its own biological activity; the majority of research is centered on the diverse functionalities that can be introduced through its reactive ketone and nitrile groups.[3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[2] It is slightly soluble in water and possesses a molecular weight of 83.09 g/mol .[1][2] Its key chemical identifiers are:

-

CAS Number: 2469-99-0[1]

-

Molecular Formula: C₄H₅NO[1]

-

SMILES: CC(=O)CC#N[4]

-

InChI Key: OPXYNEYEDHAXOM-UHFFFAOYSA-N[5]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives often involves condensation reactions. A common method for producing 3-oxonitriles is the Claisen condensation of carboxylic acid esters with nitriles in the presence of a strong base like sodium hydride.[5][6] Derivatives are frequently synthesized through multi-component reactions, highlighting the core's utility as a scaffold. For instance, pyrrole derivatives with anti-inflammatory properties can be synthesized via the Paal-Knorr pyrrole synthesis.[7][8]

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections and tables summarize the available quantitative data for these activities.

Antimicrobial and Antifungal Activity

A number of heterocyclic compounds derived from 2-ethoxymethylene-3-oxobutanenitrile have been evaluated for their efficacy against various bacterial and fungal strains. The data indicates that some derivatives exhibit notable activity, particularly against Gram-positive bacteria and certain fungi.[9]

| Compound/Derivative | Target Organism | IC50 (mg/L) | Reference |

| Derivative 13d | Bacillus subtilis | 150 | [9] |

| Staphylococcus aureus | 150 | [9] | |

| Aspergillus niger | 50 | [9] | |

| Derivative 13b | Bacillus subtilis | 150 | [9] |

| Staphylococcus aureus | 150 | [9] | |

| Escherichia coli | 100 | [9] | |

| Derivative 16c | Bacillus subtilis | 150 | [9] |

| Staphylococcus aureus | 150 | [9] | |

| Escherichia coli | 150 | [9] | |

| Derivative 10 | Bacillus subtilis | 150 | [9] |

| Derivative 3 | Bacillus subtilis | 150 | [9] |

| Derivative 9 | Bacillus subtilis | 150 | [9] |

| Derivative 19 | Filamentous Fungi | <50 | [3] |

| Derivative 2 | Filamentous Fungi | <50 | [3] |

Anticancer Activity

Quinazolinone-based oxobutanenitrile derivatives have emerged as a promising class of anticancer agents, particularly against breast cancer cell lines.[10] Their mechanism of action often involves the inhibition of key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Aromatase, and the induction of apoptosis.[10]

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinazolinone Derivative 47 | HepG-2 | 1.5 - 9.43 | [11] |

| HCT116 | 1.5 - 9.43 | [11] | |

| MCF-7 | 1.5 - 9.43 | [11] | |

| Quinazolinone Derivative 48 | HepG-2 | 1.5 - 9.43 | [11] |

| HCT116 | 1.5 - 9.43 | [11] | |

| MCF-7 | 1.5 - 9.43 | [11] | |

| Quinazolinone Derivative 49 | HepG-2 | 1.5 - 9.43 | [11] |

| HCT116 | 1.5 - 9.43 | [11] | |

| MCF-7 | 1.5 - 9.43 | [11] | |

| Quinazolinone Derivative 14 | MCF-7 | 0.350 ± 0.001 | [11] |

| MDA-MB-231 | 0.447 ± 0.084 | [11] | |

| Quinazolinone Derivative 55 | A549 | 1.38 ± 0.14 | [11] |

| MCF-7 | 5.5 ± 0.09 | [11] | |

| Quinazolinone Derivative 56 | HepG-2, MCF-7, HCT116 | More potent than Doxorubicin and Sorafenib | [11] |

| Quinazoline Schiff Base 1 | MCF-7 | 6.246 | [4] |

| Quinazoline Schiff Base 2 | MCF-7 | 5.910 | [4] |

| Thienyl Derivative 5 | MCF-7 | Induces greatest caspase-9 activation | [10] |

| o-tolylhydrazone 3b | MCF-7 / MDA-MB-231 | Induces apoptosis and cell cycle arrest | [10] |

Anti-inflammatory Activity

Pyrrole derivatives synthesized from this compound have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[12][13]

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Pyrrole-Cinnamate Hybrid 5 | COX-2 | 0.55 | [12] |

| Pyrrole Derivative 4 | COX-2 | 0.65 | [12] |

| Pyrrole-Cinnamate Hybrid 6 | COX-2 | 7.0 | [12] |

| Pyrrole-Cinnamate Hybrid 7 | COX-2 | 7.2 | [12] |

| Pyrrole Derivative 4h | COX-2 | 0.077 (pIC50 = 7.11) | [13] |

| Pyrrole Derivative 4m | COX-2 | 0.24 (pIC50 = 6.62) | [13] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives are a result of their interaction with various molecular targets and signaling pathways.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, leading to cell proliferation and survival.[14][15] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[16] Quinazolinone-based derivatives of this compound have been shown to inhibit EGFR, blocking these aberrant signaling pathways.[10]

Caption: EGFR signaling pathway and its inhibition.

Aromatase and Estrogen Biosynthesis

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens.[17][18] In hormone-receptor-positive breast cancers, local estrogen production by aromatase can drive tumor growth.[19] Aromatase inhibitors, including certain derivatives of this compound, block this conversion, thereby reducing estrogen levels and inhibiting cancer cell proliferation.[10][20]

Caption: Aromatase pathway and its inhibition.

Caspase-9 Mediated Intrinsic Apoptosis

The intrinsic pathway of apoptosis is initiated by cellular stress and is mediated by mitochondria.[21] The release of cytochrome c from mitochondria leads to the formation of the apoptosome, a complex that activates caspase-9.[22] Active caspase-9 then initiates a cascade of executioner caspases, such as caspase-3, leading to programmed cell death.[23] Some anticancer derivatives of this compound have been shown to induce apoptosis by activating caspase-9.[10]

Caption: Caspase-9 mediated intrinsic apoptosis.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[17] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] Pyrrole derivatives of this compound have shown selective COX-2 inhibition, suggesting their potential as anti-inflammatory agents with potentially fewer side effects than non-selective NSAIDs.[13]

Caption: COX-2 inflammatory pathway and its inhibition.

Logical Relationship Diagram

The following diagram illustrates the central role of this compound as a scaffold for generating diverse derivatives with distinct biological activities.

Caption: Derivatization of this compound and resulting biological activities.

Detailed Experimental Protocols

Synthesis of this compound (General Procedure)

This protocol is a general method for the synthesis of 3-oxonitriles via a Claisen-type condensation.

Materials:

-

Carboxylic acid ester (e.g., ethyl acetate)

-

Carboxylic acid nitrile (e.g., acetonitrile)

-

Sodium hydride (NaH), 80% suspension in white oil

-

Anhydrous toluene

-

Water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, suspend sodium hydride (2 moles) in anhydrous toluene.

-

Heat the suspension to 75-80 °C.

-

Over a period of 2 hours, add a mixture of the carboxylic acid ester (1 mole) and the carboxylic acid nitrile (2 moles) dropwise to the heated suspension.

-

Stir the reaction mixture at 85 °C until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture to 25 °C and carefully add water.

-

Separate the aqueous phase, cool it to 0 °C, and acidify to pH 2 with concentrated HCl while stirring and cooling.

-

Collect the precipitated this compound by filtration, wash with water until neutral, and dry under vacuum.[24]

Synthesis of Pyrrole Derivatives (General Procedure)

This is a general protocol for a three-component synthesis of pyrrole derivatives from α-hydroxyketones, this compound, and anilines.[12]

Materials:

-

α-Hydroxyketone (1.0 mmol)

-

This compound (1.0 mmol)

-

Aniline derivative (1.0 mmol)

-

Acetic acid (AcOH) (1.0 mmol)

-

Ethanol (EtOH) (3 mL)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of the α-hydroxyketone in ethanol, add the aniline derivative, this compound, and acetic acid at room temperature.

-

Heat the resulting mixture at 70 °C for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under vacuum to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure pyrrole derivative.[12]

In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

EGFR Kinase Assay (Luminescent)

This protocol outlines a method to determine the inhibitory activity of a compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase buffer

-

Test compound

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add a solution containing the EGFR enzyme and the kinase substrate in the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Aromatase Inhibition Assay (Fluorometric)

This protocol describes a method to measure the inhibition of aromatase activity.

Materials:

-

Human recombinant aromatase

-

Fluorogenic aromatase substrate

-

NADPH

-

Aromatase assay buffer

-

Selective aromatase inhibitor (e.g., letrozole) for control

-

Test compound

-

96-well black, flat-bottom plates

Procedure:

-

In a 96-well plate, add the test compound at various concentrations to the sample wells. Add a known aromatase inhibitor to the positive control wells and buffer to the negative control wells.

-

Add the human recombinant aromatase to all wells except the no-enzyme background control.

-

Incubate the plate for a short period (e.g., 10 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NADPH.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) for a set period (e.g., 60 minutes) at 37 °C.

-

Calculate the rate of reaction (fluorescence increase over time) for each well.

-

Determine the aromatase-specific activity by subtracting the activity in the presence of the selective inhibitor from the total activity.

-

Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

Caspase-9 Activity Assay (Colorimetric)

This protocol details a method to quantify the activity of caspase-9 in cell lysates.

Materials:

-

Cell lysate from treated and untreated cells

-

Caspase-9 colorimetric substrate (e.g., Ac-LEHD-pNA)

-

Reaction buffer containing DTT

-

96-well plate

Procedure:

-

Prepare cell lysates from cells that have been induced to undergo apoptosis and from control cells.

-

In a 96-well plate, add the cell lysate (containing a specific amount of protein) to each well.

-

Add the reaction buffer containing DTT to each well.

-

Initiate the reaction by adding the caspase-9 colorimetric substrate (Ac-LEHD-pNA).

-

Incubate the plate at 37 °C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-9.

-

Calculate the fold-increase in caspase-9 activity in the treated samples compared to the untreated control.

COX-2 Inhibition Assay (Fluorometric)

This protocol describes a method for screening COX-2 inhibitors.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX probe (fluorometric)

-

COX cofactor

-

Arachidonic acid (substrate)

-

Selective COX-2 inhibitor (e.g., celecoxib) for control

-

Test compound

-

96-well white or black opaque plate

Procedure:

-

In a 96-well plate, add the test compound at various concentrations, a known COX-2 inhibitor for the positive control, and buffer for the enzyme control.

-

Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

-

Add the reaction mix to all wells.

-

Add the reconstituted COX-2 enzyme to all wells except the no-enzyme control.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25 °C.

-

Calculate the rate of the reaction (the slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.

References

- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 2469-99-0 | Benchchem [benchchem.com]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Design and Synthesis of Novel Quinazolinone-Based Oxobutanenitrile Derivatives as Antiproliferative Agents Targeting Human Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors | MDPI [mdpi.com]

- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Aromatase, Aromatase Inhibitors, and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. researchgate.net [researchgate.net]

3-Oxobutanenitrile: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a bifunctional organic compound that has emerged as a crucial and versatile building block in organic synthesis.[1][2] Its structure incorporates a ketone, a nitrile, and an active methylene group, providing multiple reaction sites for constructing complex molecular architectures.[3] This unique combination of functional groups makes it an exceptionally useful precursor for a wide array of heterocyclic compounds, which are foundational structures in medicinal chemistry.[3][4] Consequently, this compound is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][5] This guide provides a comprehensive overview of its properties, core reactivity, and applications in key synthetic transformations, complete with experimental protocols and workflow visualizations.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 2469-99-0 | [1][2][5] |

| Molecular Formula | C₄H₅NO | [1][5] |

| Molecular Weight | 83.09 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][2][7] |

| Boiling Point | 92-94°C (at 10 mmHg) | [5][8] |

| 187-189°C | [2] | |

| Refractive Index | 1.4285 | [5][8] |

| Water Solubility | Slightly soluble | [2][5][9] |

| pKa (Predicted) | 10.31 ± 0.10 | [2][8] |

| Storage | Store in a cool, dry place in a tightly closed container. | [5] |

| Inert atmosphere, store in freezer under -20°C. | [8] |

Core Reactivity and Synthetic Versatility

The synthetic utility of this compound stems from the distinct reactivity of its three key structural features: the active methylene group, the ketone carbonyl, and the nitrile.

Figure 1: Keto-enol tautomerism of this compound.

The central methylene group is flanked by two electron-withdrawing groups (carbonyl and nitrile), rendering its protons acidic and easily removable by a base. This facilitates its participation in a variety of condensation reactions. The carbonyl group readily undergoes nucleophilic addition, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions to form heterocyclic systems. This trifecta of reactivity allows this compound to serve as a flexible building block for introducing specific structural motifs into larger, more complex molecules.[3]

Key Synthetic Transformations and Applications

This compound is a cornerstone precursor for several named reactions and multi-component syntheses, leading to the efficient construction of valuable heterocyclic scaffolds.

Gewald Aminothiophene Synthesis

The Gewald reaction is a multi-component reaction that produces highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[10][11] this compound serves as the activated nitrile component, leading to the formation of 3-acetyl-2-aminothiophenes, which are valuable intermediates for dyes and pharmaceuticals.[12][13]

Figure 2: Workflow for the Gewald Aminothiophene Synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-2-aminothiophenes via Modified Gewald Reaction [12][13]

-

Preparation of this compound (2): To a solution of cyanoacetone sodium salt (5.25 g, 50 mmol) in water (150 mL), add dichloromethane (100 mL). While stirring vigorously, adjust the mixture to pH 4-5 using concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield this compound as a light-sensitive oil.

-

Cyclization: In a flask, combine the freshly prepared this compound (10 mmol), the appropriate α-mercaptoaldehyde dimer (e.g., 1,4-dithian-2,5-diol) (5 mmol), and triethylamine (2.0 mL, 15 mmol) in dimethylformamide (DMF, 10 mL).

-

Reaction: Heat the mixture at 60°C for 5 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or chromatography to afford the desired 3-acetyl-2-aminothiophene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[14] The highly reactive methylene group in this compound makes it an excellent substrate for this reaction, typically with aldehydes or ketones, using a weak base like piperidine or an amine salt as a catalyst.[14][15] The products are α,β-unsaturated cyano ketones, which are versatile intermediates themselves.

Figure 3: General scheme of the Knoevenagel Condensation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1.0 eq), this compound (1.0 eq), and a catalytic amount of piperidinium acetate in a suitable solvent (e.g., water or ethanol).

-

Reaction: Heat the mixture to reflux (or 100°C if using water) for 30 minutes to 1 hour, monitoring the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the product may be isolated by extraction with an appropriate organic solvent followed by evaporation of the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a critical class of N-heterocycles found in nucleic acids and numerous pharmaceuticals.[16] this compound is a valuable C-C-C fragment for constructing the pyrimidine ring. It can be condensed with N-C-N fragments like amidines, urea, or guanidine to form substituted pyrimidines.[3][16][17]

Figure 4: Synthesis of pyrimidines from this compound.

Three-Component Synthesis of Pyrroles

Recent methodologies have demonstrated the power of this compound in multi-component reactions to rapidly build molecular complexity. A notable example is the concise, three-component synthesis of highly substituted pyrroles from the reaction of α-hydroxyketones, this compound, and anilines.[3][18] This strategy has been successfully applied to synthesize the core framework of several drug candidates, including COX-2 inhibitors and antituberculosis agents.[18][19]

Figure 5: Three-component synthesis of pyrrole-based drug candidates.

Experimental Protocol: Representative Synthesis of a Pyrrole Framework [18][19]

-

Mixing: To a solution of the α-hydroxyketone (1.0 eq) in a suitable solvent (e.g., ethanol), add the aniline derivative (1.0 eq) and this compound (1.0 eq).

-

Catalysis: Add a catalytic amount of a suitable acid or base (e.g., acetic acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary depending on the substrates.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to yield the desired substituted pyrrole.

Conclusion

This compound is a powerful and economical precursor in organic synthesis. Its inherent reactivity, stemming from the interplay between its ketone, nitrile, and active methylene functionalities, provides chemists with a reliable tool for the synthesis of diverse and complex molecules. Its central role in fundamental transformations like the Gewald reaction and Knoevenagel condensation, as well as its application in modern multi-component reactions, underscores its importance. For professionals in drug discovery and development, a thorough understanding of the synthetic potential of this compound is essential for the efficient construction of novel heterocyclic entities with potential therapeutic value.

References

- 1. CAS 2469-99-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2469-99-0 | Benchchem [benchchem.com]

- 4. This compound (2469-99-0) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 3-Oxobutyronitrile | C4H5NO | CID 75579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2469-99-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound CAS#: 2469-99-0 [m.chemicalbook.com]

- 9. This compound | 2469-99-0 [chemicalbook.com]

- 10. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. bu.edu.eg [bu.edu.eg]

- 17. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines Using 3-Oxobutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and a wide array of pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a prime target in drug discovery and development. 3-Oxobutanenitrile, a versatile β-ketonitrile, serves as a valuable and reactive precursor for the synthesis of various substituted pyrimidines, particularly those bearing an amino group at the 2-position and a methyl group at the 4-position.

This document provides detailed protocols for the synthesis of pyrimidine derivatives via the cyclocondensation of this compound with guanidine and urea. It also outlines the significance of the resulting pyrimidine scaffolds in medicinal chemistry and drug development.

Core Synthesis Pathways

The primary route for the synthesis of aminopyrimidines from this compound involves a cyclocondensation reaction with a suitable N-C-N building block, such as guanidine or urea. This reaction, analogous to the classical Pinner pyrimidine synthesis, proceeds through the formation of a dihydropyrimidine intermediate which then aromatizes to the final pyrimidine product. The nitrile group of this compound is often retained in the final product, yielding a 5-cyanopyrimidine, or it can participate in the reaction to form a pyrimidin-4-one.

Diagram: General Synthesis Pathway

Application Notes and Protocols: 3-Oxobutanenitrile in Multicomponent Reactions for Heterocycle Synthesis

Introduction

3-Oxobutanenitrile, also known as acetoacetonitrile or cyanoacetone, is a versatile C4-building block in organic synthesis, prized for its dual reactivity conferred by the ketone and nitrile functionalities.[1] Its utility is particularly pronounced in multicomponent reactions (MCRs), where it facilitates the efficient, one-pot construction of complex heterocyclic scaffolds.[1][2] These heterocyclic motifs are of significant interest to researchers in drug discovery and materials science due to their prevalence in biologically active compounds and functional materials.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles using this compound in MCRs, with a focus on thiophenes, pyridines, and dihydropyridines.

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a classic multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester, elemental sulfur, and a base to yield polysubstituted 2-aminothiophenes.[4] A modification of this reaction utilizing the unstable this compound (generated in situ from its sodium salt) allows for the synthesis of 3-acetyl-2-aminothiophenes, which are valuable intermediates for various dyes and pharmaceuticals.[3][5]